molecular formula C13H14FN3OS B2463886 1-Cyclopentyl-3-(4-fluorobenzo[d]thiazol-2-yl)urea CAS No. 1286709-74-7

1-Cyclopentyl-3-(4-fluorobenzo[d]thiazol-2-yl)urea

Cat. No.: B2463886
CAS No.: 1286709-74-7
M. Wt: 279.33
InChI Key: QDBDCUBTRGNCPL-UHFFFAOYSA-N
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Description

1-Cyclopentyl-3-(4-fluorobenzo[d]thiazol-2-yl)urea is a synthetic chemical hybrid compound designed for biochemical research, incorporating a benzothiazole core linked to a urea moiety. Its structure is related to a class of molecules known to exhibit significant biological activity in research models. Compounds featuring the benzothiazole scaffold are extensively investigated in oncology and pharmacology research . Urea-linked heterocycles, in particular, have been identified as a privileged structure in medicinal chemistry due to their ability to serve as potent enzyme inhibitors . Specifically, molecules combining a urea functional group with aromatic systems have demonstrated high affinity for kinase enzymes, such as p38 Mitogen-Activated Protein Kinase (p38 MAPK), which are key targets in inflammation and cancer research . Furthermore, related 1-alkyl-3-(benzo[d]thiazol-2-yl)urea derivatives have been reported as dual inhibitors of PI3K and mTOR, important pathways in cell proliferation and survival, and have shown potent antiproliferative activity against various human cancer cell lines, including HCT116 and MCF-7, with the urea moiety being critical for this activity and for reducing acute oral toxicity . This compound is intended for research applications only, including but not limited to, in vitro enzyme inhibition assays, mechanism of action studies, and cell-based phenotypic screening in the context of cancer biology and drug discovery.

Properties

IUPAC Name

1-cyclopentyl-3-(4-fluoro-1,3-benzothiazol-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FN3OS/c14-9-6-3-7-10-11(9)16-13(19-10)17-12(18)15-8-4-1-2-5-8/h3,6-8H,1-2,4-5H2,(H2,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDBDCUBTRGNCPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)NC2=NC3=C(C=CC=C3S2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Cyclopentyl-3-(4-fluorobenzo[d]thiazol-2-yl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by reacting 4-fluoroaniline with potassium thiocyanate in the presence of a suitable oxidizing agent.

    Cyclopentylation: The cyclopentyl group is introduced through a nucleophilic substitution reaction, where cyclopentyl halide reacts with the benzothiazole intermediate.

    Urea Formation: The final step involves the reaction of the cyclopentyl-benzothiazole intermediate with an isocyanate to form the urea linkage.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as using continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

1-Cyclopentyl-3-(4-fluorobenzo[d]thiazol-2-yl)urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, especially at the fluorine position, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

1-Cyclopentyl-3-(4-fluorobenzo[d]thiazol-2-yl)urea has a wide range of scientific research applications:

    Medicinal Chemistry: This compound is investigated for its potential as a pharmacological agent, particularly in the development of anti-inflammatory, antimicrobial, and anticancer drugs.

    Material Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

    Biological Studies: Researchers use this compound to study various biological processes, including enzyme inhibition and receptor binding.

    Industrial Applications: It is employed in the production of specialty chemicals and as a precursor for other complex organic molecules.

Mechanism of Action

The mechanism of action of 1-Cyclopentyl-3-(4-fluorobenzo[d]thiazol-2-yl)urea involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The benzothiazole moiety is known to interact with various biological targets, including kinases and proteases, which play crucial roles in cellular signaling and metabolism .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (R1, R2) Molecular Weight (g/mol) Yield (%) Key Features
Target Compound R1: Cyclopentyl; R2: 4-F-BT* ~333.37 71–90† Enhanced selectivity via cyclopentyl; fluorinated BT
1-(3-Fluorophenyl)-3-(4-...-yl)urea (11a) R1: 3-F-Ph; R2: Piperazine-thiadiazole 484.2 85.1 Extended piperazine chain; high yield
1-Ethyl-3-(6-methyl-BT-2-yl)urea (5a) R1: Ethyl; R2: 6-Me-BT ~235.29 50 Simpler alkyl chain; lower yield
1-(6-Fluoro-BT-2-yl)-3-(quinoline)urea (6t) R1: Quinoline; R2: 6-F-BT ~473.94 92.0 Antitubercular activity; high yield
1-(3-Cl-4-OH-Ph)-3-(6-OMe-BT-2-yl)urea (4ba) R1: 3-Cl-4-OH-Ph; R2: 6-OMe-BT 350.04 63 Uncompetitive 17β-HSD10 inhibition

*BT = benzo[d]thiazole; †Based on analogous cyclopentyl-urea synthesis yields in .

Computational and Structural Insights

  • Docking Studies : Lamarckian genetic algorithm-based docking () predicts that the cyclopentyl group in the target compound occupies hydrophobic pockets in enzyme active sites, similar to bulky substituents in 16b .
  • Planarity and Conformation : The 4-fluorobenzo[d]thiazole moiety likely adopts a planar conformation, as seen in fluorophenyl-thiazole hybrids (), facilitating π-π stacking with aromatic residues in targets .

Biological Activity

1-Cyclopentyl-3-(4-fluorobenzo[d]thiazol-2-yl)urea is a compound of interest in medicinal chemistry due to its structural features that suggest potential biological activities. This article reviews the biological activity of this compound, synthesizing information from various sources to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound includes a cyclopentyl group, a fluorinated benzothiazole moiety, and a urea linkage. The molecular formula is C13H14FN3OSC_{13}H_{14}FN_3OS with a molecular weight of 281.33 g/mol. The compound's synthesis typically involves multi-step organic reactions, including the formation of the benzothiazole ring and cyclopentylation.

The mechanisms by which thiazole derivatives, including this compound, exert their effects are not fully elucidated. However, they may involve:

  • Enzyme Inhibition : Thiazole derivatives have been shown to inhibit various enzymes, influencing metabolic pathways.
  • Cell Signaling Modulation : These compounds can affect cell signaling pathways, potentially altering gene expression and cellular metabolism .

Case Studies and Experimental Evidence

  • Anticancer Activity : Research indicates that thiazole derivatives exhibit anticancer properties. For instance, similar compounds have shown efficacy against various cancer cell lines, suggesting that this compound may also possess such activity .
  • Antimicrobial Properties : Compounds with similar structures have been investigated for their antimicrobial effects. A study found that certain benzothiazole derivatives displayed significant antibacterial and antifungal activities, which could extend to this compound .
  • Inflammatory Response : Thiazole and urea derivatives have been linked to anti-inflammatory activities. Analogous compounds have been evaluated for their ability to reduce inflammation in preclinical models .

Data Summary

Biological ActivityObserved EffectsReference
AnticancerInhibition of cancer cell proliferation
AntimicrobialEffective against bacteria and fungi
Anti-inflammatoryReduction in inflammatory markers

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing 1-Cyclopentyl-3-(4-fluorobenzo[d]thiazol-2-yl)urea, and how can reaction parameters be optimized?

  • Methodology :

  • The synthesis typically involves coupling a cyclopentyl isocyanate with 4-fluorobenzo[d]thiazol-2-amine. A solvent like dichloromethane or acetonitrile is used under inert conditions, with stirring at 25–60°C for 12–24 hours .
  • Critical parameters include solvent polarity (to stabilize intermediates), stoichiometric ratios (1:1.2 for amine:isocyanate), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to achieve >95% purity .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization of this compound?

  • Methodology :

  • NMR : ¹H/¹³C NMR (DMSO-d₆) identifies urea NH protons (δ 8.5–9.2 ppm) and cyclopentyl CH₂ groups (δ 1.5–2.1 ppm). Fluorine-19 NMR confirms the 4-fluoro substitution (δ -110 to -115 ppm) .
  • X-ray crystallography : Use SHELX suite for refinement. Key steps include data collection at 100 K, structure solution via dual-space algorithms (SHELXD), and refinement with SHELXL (R-factor < 0.05) .

Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?

  • Methodology :

  • Anticancer : MTT assay on cancer cell lines (e.g., MDA-MB-231, A549) with IC₅₀ determination (72-hour exposure, triplicate runs). Compare with cisplatin controls .
  • Antimicrobial : Broth microdilution (CLSI guidelines) against S. aureus and E. coli; report MIC values (16–32 µg/mL range expected) .

Advanced Research Questions

Q. How can researchers resolve contradictions in cytotoxicity data across different cell lines?

  • Methodology :

  • Assay standardization : Control for passage number, culture media (e.g., RPMI vs. DMEM), and incubation time .
  • Mechanistic follow-up : Use flow cytometry (Annexin V/PI staining) to confirm apoptosis vs. necrosis. Cross-validate with proteomics (e.g., caspase-3 activation) .

Q. What computational strategies are effective for elucidating the compound’s mechanism of action?

  • Methodology :

  • Molecular docking : Dock into kinase domains (e.g., FLT3, EGFR) using AutoDock Vina. Prioritize binding poses with ∆G < -8 kcal/mol and hydrogen bonds to urea NH .
  • MD simulations : Run 100-ns trajectories (AMBER force field) to assess stability of ligand-target complexes. Analyze RMSD (<2 Å) and binding free energy (MM/PBSA) .

Q. How does the cyclopentyl group influence binding affinity compared to other alkyl substituents?

  • Methodology :

  • SAR studies : Synthesize analogs with tert-butyl, isopropyl, or cyclohexyl groups. Compare IC₅₀ values (e.g., cyclopentyl may improve logP by 0.5 units vs. tert-butyl) .
  • Thermodynamic profiling : Use ITC to measure ΔH and ΔS of binding. Cyclopentyl’s conformational flexibility may enhance entropy-driven interactions .

Q. What strategies optimize pharmacokinetic properties without compromising bioactivity?

  • Methodology :

  • Prodrug design : Introduce hydrolyzable groups (e.g., acetate) to urea NH to enhance solubility. Test stability in plasma (t₁/₂ > 6 hours) .
  • Formulation : Nanoencapsulation (PLGA nanoparticles, 150–200 nm size) to improve bioavailability. Assess release kinetics (pH 7.4 PBS vs. 5.5 acetate buffer) .

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